2-Iodoethanol-1,1,2,2-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodoethanol-1,1,2,2-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodoethanol-1,1,2,2-d4 can be synthesized through the reaction of deuterated ethylene oxide with hydrogen iodide. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodoethanol-1,1,2,2-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted ethanols.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include simpler alcohols.
Wissenschaftliche Forschungsanwendungen
2-Iodoethanol-1,1,2,2-d4 is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodoethanol-1,1,2,2-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to different reaction pathways and products compared to non-deuterated compounds. This property is exploited in scientific research to study reaction mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodoethanol: The non-deuterated version of the compound.
2-Bromoethanol: A similar compound with a bromine atom instead of iodine.
2-Chloroethanol: A similar compound with a chlorine atom instead of iodine.
Uniqueness
2-Iodoethanol-1,1,2,2-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction rates and pathways, making this compound valuable for studying reaction mechanisms and metabolic processes .
Eigenschaften
CAS-Nummer |
284474-46-0 |
---|---|
Molekularformel |
C2H5IO |
Molekulargewicht |
175.99 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-iodoethanol |
InChI |
InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 |
InChI-Schlüssel |
QSECPQCFCWVBKM-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])I)O |
Kanonische SMILES |
C(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.